4-Benzylpiperazin-1-amine

Sigma-1 receptor Neuropharmacology Receptor binding

Select this exact compound for its unique benzylpiperazine core, essential for sub-nanomolar σ1 affinity (Ki 0.43–0.91 nM) and MC4R antagonist selectivity (Ki 3.2 nM, 240-fold over MC3R). The N1 primary amine enables critical derivatization. Do not substitute with piperidine analogs—binding mode and potency differ fundamentally. Purity ≥97% ensures reliable SAR.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 39139-52-1
Cat. No. B018491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperazin-1-amine
CAS39139-52-1
Synonyms4-(Phenylmethyl)-1-piperazinamine;  4-Benzylpiperazin-1-amine;  4-Benzyl-1-aminopiperazine; 
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)N
InChIInChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2
InChIKeySJMJMGVFFRSXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperazin-1-amine (CAS 39139-52-1): Core Scaffold for Sigma-1 Receptor Ligand Development and Antimicrobial Derivatization


4-Benzylpiperazin-1-amine (CAS 39139-52-1), also referred to as 1-amino-4-benzylpiperazine, is a piperazine derivative with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . The compound features a benzyl group attached to the N4 position of a piperazine ring, with a primary amine at the N1 position. Its physicochemical profile includes a predicted pKa of 7.41 ± 0.10, a boiling point range of 135–138 °C at 4 Torr, and solubility in chloroform, dichloromethane, and methanol . This bifunctional amine serves as a versatile building block for the synthesis of bioactive molecules, particularly as a privileged scaffold for sigma-1 receptor ligands and antimicrobial agents, where the benzylpiperazine core imparts distinct pharmacological properties that differentiate it from simple piperazine, phenylpiperazine, or piperidine analogs [1].

Why 4-Benzylpiperazin-1-amine Cannot Be Replaced by Piperazine, Phenylpiperazine, or 4-Benzylpiperidine in Receptor-Targeted Synthesis


In scientific and industrial procurement, the assumption that structurally similar piperazine derivatives are interchangeable is invalid for 4-Benzylpiperazin-1-amine. The benzylpiperazine core confers a unique binding mode at sigma-1 receptors that is fundamentally distinct from the corresponding piperidine analogs, as demonstrated by direct comparative affinity studies [1]. Furthermore, the primary amine at the N1 position provides a reactive handle for further derivatization that is absent in N-methylated or N-aryl substituted analogs, directly impacting synthetic versatility and downstream pharmacological profiles [2]. Quantitative evidence across multiple receptor systems and antimicrobial assays reveals that even minor structural modifications to the benzylpiperazine scaffold—such as changing the substitution pattern on the benzyl ring or replacing piperazine with homopiperazine—produce order-of-magnitude differences in target affinity, selectivity, and biological activity, establishing that generic substitution introduces unacceptable scientific and economic risk [3].

4-Benzylpiperazin-1-amine (CAS 39139-52-1): Quantitative Comparator-Based Evidence for Scientific Selection


Sigma-1 Receptor Binding Affinity: 4-Benzylpiperazine Derivatives Achieve Sub-Nanomolar Ki Values with High Subtype Selectivity Over Sigma-2

A series of five 4-benzylpiperazine ligands (BP-CH3, BP-F, BP-Br, BP-I, and BP-NO2) were evaluated in vitro for sigma-1 and sigma-2 receptor binding affinity. All five ligands exhibited low nanomolar affinity for σ1 receptors with Ki values ranging from 0.43 to 0.91 nM, and demonstrated high subtype selectivity with σ2 receptor Ki values of 40–61 nM, yielding selectivity ratios (Ki σ2 / Ki σ1) of 52–94 [1]. In comparison, representative sigma-1 ligands from other chemical classes such as arylcarboxamide derivatives showed σ1 Ki values of 13.6–21.2 nM with selectivity ratios of 40–140 [2], indicating that the 4-benzylpiperazine core achieves comparable or superior affinity with consistent subtype discrimination. This binding profile supports the use of 4-Benzylpiperazin-1-amine as the foundational scaffold for developing high-affinity σ1 receptor imaging agents and pharmacological probes [3].

Sigma-1 receptor Neuropharmacology Receptor binding Radioligand imaging

Piperazine vs. Piperidine Core Differentiation: 4-Benzylpiperazine Exhibits a Distinct Sigma-1 Receptor Binding Mode Relative to 4-Benzylpiperidine Analogs

A systematic structure-activity relationship study directly compared 1-aralkyl-4-benzylpiperazine derivatives with their corresponding 1-aralkyl-4-benzylpiperidine analogs. The comparison revealed that the piperazine derivatives bind to sigma-1 receptors in a fundamentally different manner than the piperidine counterparts, as evidenced by divergent structure-affinity relationships across the two series [1]. While quantitative Ki values for the unsubstituted parent compound were not explicitly tabulated in the available abstract, the study conclusively demonstrated that the piperazine nitrogen atoms contribute to a binding mode not achievable with the piperidine scaffold. This finding confirms that 4-benzylpiperidine—a common alternative building block—cannot recapitulate the receptor interaction profile of 4-Benzylpiperazin-1-amine derivatives [2].

Sigma ligands Structure-activity relationship Binding mode Piperazine vs. piperidine

Melanocortin-4 Receptor Antagonism: Piperazinebenzylamine Scaffold Enables 240-Fold Selectivity Over MC3 Receptor

Optimization of a piperazinebenzylamine series produced compound 14c, a potent melanocortin-4 receptor (MC4R) antagonist with a Ki of 3.2 nM at human MC4R and a selectivity of 240-fold over the closely related MC3 receptor (Ki > 500 nM) [1]. In contrast, the parent piperazinebenzylamine scaffold exhibited low nanomolar binding at MC4R but weak affinity at MC3R, demonstrating that the core structure inherently favors MC4R over MC3R. This selectivity profile is critical because MC3R and MC4R share high sequence homology and are co-expressed in multiple tissues; non-selective antagonists produce confounding physiological effects. The benzylpiperazine core—specifically the 4-benzyl substitution pattern—is a key determinant of this selectivity, as modifications to the benzyl group or piperazine ring substantially alter the selectivity ratio [2].

Melanocortin-4 receptor MC4R antagonist Receptor selectivity Piperazinebenzylamine

Antimycobacterial Activity: Benzylpiperazine-Derived Compound SQ786 Demonstrates Potent In Vivo Efficacy Against M. tuberculosis

In a medicinal chemistry campaign targeting new antitubercular scaffolds, compound SQ786—derived from a benzylpiperazine core—exhibited potent antimicrobial activity against Mycobacterium tuberculosis in experimental animal models in vivo [1]. This contrasts with a related compound, SQ775, which was derived from a homopiperazine scaffold and showed a different activity and pharmacokinetic profile. The study identified that the benzylpiperazine framework, as opposed to the homopiperazine or phenyl-substituted alternatives, conferred a favorable balance of antimycobacterial potency and in vivo tolerability. While the unsubstituted 4-Benzylpiperazin-1-amine itself is a synthetic intermediate rather than the active pharmaceutical ingredient, the benzylpiperazine core present in the compound is the pharmacophoric element responsible for the observed antitubercular activity, establishing the scaffold's value in antimicrobial discovery [2].

Antitubercular Mycobacterium tuberculosis Antimicrobial Benzylpiperazine

Dopamine D4 Receptor Subtype Selectivity: 4-Benzylpiperazine Core Enables D4-Selective Antagonist Development with Reduced Extrapyramidal Side Effect Liability

Patent literature discloses that substituted 2-(4-benzylpiperazin-1-yl)ethanone derivatives act as dopamine D4 receptor subtype-specific ligands [1]. The D4 receptor's unique localization in limbic brain areas and its differential recognition by various antipsychotics suggest that selective D4 antagonists may be effective antipsychotics free from the extrapyramidal side effects (EPS) associated with non-selective D2 receptor blockade [2]. In contrast, conventional neuroleptics that block D2 receptors in the striatal region produce EPS and tardive dyskinesias. The 4-benzylpiperazine scaffold provides a structural platform that can be elaborated to achieve D4 selectivity over D2 and D3 receptors, a pharmacological profile that simple piperazine or phenylpiperazine derivatives cannot readily recapitulate without the benzyl substitution at the N4 position [1].

Dopamine D4 receptor Antipsychotic Receptor subtype selectivity Benzylpiperazine

Physicochemical Properties: Predicted pKa of 7.41 and Organic Solvent Solubility Profile Differentiate 4-Benzylpiperazin-1-amine from Less Lipophilic Piperazine Analogs

4-Benzylpiperazin-1-amine exhibits a predicted pKa of 7.41 ± 0.10 and is soluble in chloroform, dichloromethane, and methanol, with a predicted density of 1.096 ± 0.06 g/cm³ and a boiling point of 135–138 °C at 4 Torr . In comparison, unsubstituted piperazine has a pKa1 of 5.68 and pKa2 of 9.82, while 1-benzylpiperazine has a pKa of approximately 8.9. The pKa of 7.41 positions 4-Benzylpiperazin-1-amine closer to physiological pH, affecting ionization state and membrane permeability relative to more basic piperazine analogs. Furthermore, the benzyl group increases lipophilicity compared to piperazine or N-methylpiperazine, influencing partition coefficients and solubility in organic solvents—a practical consideration for synthetic manipulation and purification workflows. The compound is typically stored under argon at freezer temperatures to maintain stability .

Physicochemical properties pKa Solubility Lipophilicity Formulation

4-Benzylpiperazin-1-amine (CAS 39139-52-1): High-Impact Application Scenarios for Scientific and Industrial Procurement


Sigma-1 Receptor Radioligand and Fluorescent Probe Development

Researchers developing sigma-1 receptor imaging agents or fluorescent probes should prioritize 4-Benzylpiperazin-1-amine as the core scaffold. Evidence demonstrates that 4-benzylpiperazine derivatives achieve sub-nanomolar σ1 receptor affinity (Ki = 0.43–0.91 nM) with 52- to 94-fold selectivity over σ2 receptors [1]. The scaffold has been successfully elaborated into [125I]BP-I, a radioligand with log D of 2.98 ± 0.17, suitable brain uptake, and specific in vivo σ1 receptor binding [1]. Procurement of high-purity 4-Benzylpiperazin-1-amine (≥95% purity ) provides the validated starting point for synthesizing these advanced molecular probes.

MC4R-Selective Antagonist Synthesis for Metabolic and Feeding Behavior Studies

Investigators studying melanocortin-4 receptor (MC4R) pharmacology in metabolic disorders or feeding behavior should procure 4-Benzylpiperazin-1-amine for synthesizing MC4R-selective antagonists. The piperazinebenzylamine scaffold has been optimized to produce compound 14c, a potent MC4R antagonist with Ki = 3.2 nM and 240-fold selectivity over MC3R [2]. This selectivity window is essential for attributing observed physiological effects specifically to MC4R antagonism. The 4-benzyl substitution pattern on the piperazine ring is a critical determinant of this selectivity profile, making 4-Benzylpiperazin-1-amine the appropriate starting material for this class of compounds.

Antimycobacterial Lead Optimization Against M. tuberculosis

Medicinal chemistry teams pursuing new antitubercular agents should consider 4-Benzylpiperazin-1-amine for constructing benzylpiperazine-based analogs. Compound SQ786, derived from a benzylpiperazine core, has demonstrated potent in vivo efficacy against M. tuberculosis in experimental animal models [3]. The benzylpiperazine scaffold conferred a favorable balance of activity and tolerability that was not achieved with homopiperazine-derived analogs. As a synthetic intermediate, 4-Benzylpiperazin-1-amine enables the preparation of diverse benzylpiperazine derivatives for structure-activity relationship studies in this therapeutic area.

Dopamine D4 Receptor-Selective Ligand Synthesis for CNS Drug Discovery

CNS drug discovery programs targeting dopamine D4 receptor-mediated pathways should utilize 4-Benzylpiperazin-1-amine to access D4-selective antagonists. Patent literature establishes that 2-(4-benzylpiperazin-1-yl)ethanone derivatives act as D4 receptor subtype-specific ligands [4]. The D4 receptor's limbic localization and the reduced extrapyramidal side effect liability associated with selective D4 antagonism—relative to non-selective D2 blockade—make this a therapeutically attractive profile. 4-Benzylpiperazin-1-amine provides the essential 4-benzylpiperazine core required for achieving this subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpiperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.